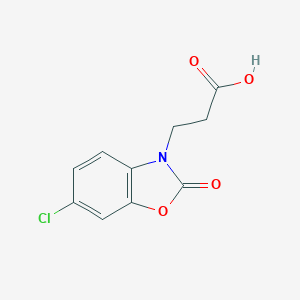

3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Vue d'ensemble

Description

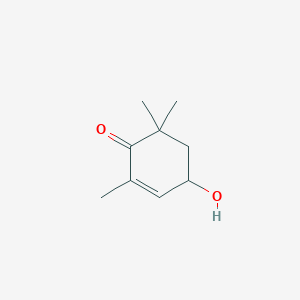

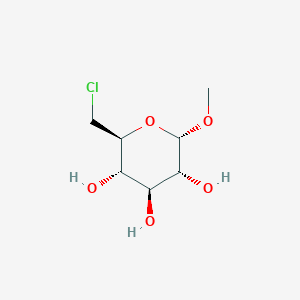

The compound 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a derivative of benzoxazolone, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a fused benzene and oxazole ring. The presence of a chloro substituent and a propanoic acid group suggests that this compound could exhibit interesting chemical and biological properties, such as anti-auxin activity, as seen in similar structures .

Synthesis Analysis

The synthesis of related benzoxazolone derivatives typically involves the reaction of nucleophiles with chloro-substituted benzisothiazoles, followed by acid hydrolysis to yield the desired product . For instance, the synthesis of 3-oxo-1,2-benzisothiazolin-2-ylalkanoic acids, which share a similar core structure, was performed to study their role as anti-auxins . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of benzoxazolone derivatives can be calculated using computational methods such as Hartree–Fock and density functional theory (DFT) . These studies provide detailed information on the bond lengths, angles, and vibrational modes, which are crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions Analysis

Compounds with the benzoxazolone core are known to react with various nucleophiles, leading to a range of substituted products . The reactivity can be influenced by the presence of substituents on the benzoxazolone ring, which can either activate or deactivate the ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolone derivatives, such as solubility, melting point, and acidity, are influenced by the substituents on the ring system. For example, the introduction of a chloro group and a propanoic acid moiety could affect the compound's solubility in organic solvents and water, as well as its acidity . Additionally, these compounds have been shown to exhibit antimicrobial activity, which could be attributed to their structural features .

Applications De Recherche Scientifique

Antioxidant Capacity and Mechanisms

Research into the antioxidant properties of benzoxazole derivatives, such as those found in the ABTS/PP decolorization assay, suggests significant potential in understanding oxidative stress and its mitigation. These studies elucidate the reaction pathways that underlie antioxidant assays, important for developing new antioxidant compounds and assessing food and pharmaceutical antioxidant capacity (Ilyasov et al., 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt].

Synthesis and Chemical Properties

The synthesis and structural elucidation of benzoxazole derivatives are critical for developing novel materials and pharmaceuticals. Studies on the synthesis of 1,2-oxazines and benzoxazines outline methods that could potentially apply to creating derivatives of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, thereby contributing to the development of new chemical entities with unique properties (Sainsbury)[https://consensus.app/papers/12oxazines-12benzoxazines-compounds-sainsbury/1133ec1d1ea955e6a1bba529ce82395d/?utm_source=chatgpt].

Biological Applications and Mechanisms

Benzoxazole derivatives have been explored for their potential in treating various diseases, including antimicrobial, anti-inflammatory, and neuroprotective effects. For instance, chlorogenic acid, a compound related by its phenolic nature, has demonstrated a wide array of biological activities, suggesting that structurally related compounds like 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid could have similar applications in pharmacology and as dietary supplements (Naveed et al., 2018)[https://consensus.app/papers/acid-review-call-research-naveed/13b8052cf8fd5924a1633ec8bd462487/?utm_source=chatgpt].

Environmental and Industrial Applications

The role of benzoxazole derivatives in environmental science, particularly in the treatment of organic pollutants, has been acknowledged. The utilization of such compounds in enzymatic approaches for the remediation of wastewater highlights their potential environmental applications (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt].

Safety And Hazards

The safety and hazards associated with this compound are not specifically known. It’s always important to handle chemical compounds with care, following appropriate safety protocols123.

Orientations Futures

The future directions for this compound are not specifically known. However, given the wide range of biological activities exhibited by benzoxazoles, further research into their properties and potential applications could be beneficial123.

Propriétés

IUPAC Name |

3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDFGXAEYPOBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424449 | |

| Record name | 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

CAS RN |

17124-56-0 | |

| Record name | 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

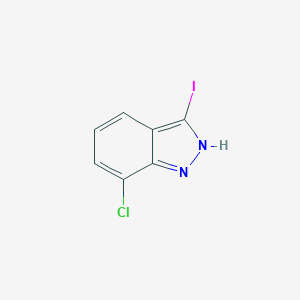

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)